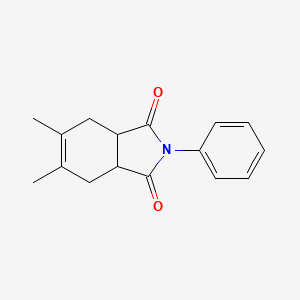

5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione

Description

5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione is a bicyclic heterocyclic compound featuring a partially saturated isoindole core. The structure includes two methyl groups at the 5- and 6-positions, a phenyl group at the 2-position, and a tetrahydrofused ring system (3a,4,7,7a-tetrahydro), which confers rigidity and distinct stereoelectronic properties. This compound belongs to the phthalimide/isoindole-1,3-dione family, a class known for diverse biological activities, including enzyme inhibition and anticancer effects . Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.31 g/mol.

Properties

IUPAC Name |

5,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-10-8-13-14(9-11(10)2)16(19)17(15(13)18)12-6-4-3-5-7-12/h3-7,13-14H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIYFJONDMTTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione typically involves the acylation of aniline to produce maleanilic acid, followed by cyclization . The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

DMPI has been investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory and analgesic agent. Studies have indicated that derivatives of isoindole compounds exhibit significant biological activity. For instance:

- Anti-cancer Activity : Research has shown that isoindole derivatives can inhibit cancer cell proliferation. DMPI's structure may contribute to similar effects, making it a candidate for further investigation in oncology.

- Neuroprotective Effects : Some studies suggest that compounds with isoindole structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Organic Synthesis

Building Block for Complex Molecules

DMPI serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions:

- Cycloaddition Reactions : DMPI can undergo cycloaddition reactions to form more complex cyclic structures.

- Functionalization : The presence of the phenyl group allows for electrophilic substitution reactions, enabling the introduction of various functional groups.

Materials Science

Polymer Chemistry

In materials science, DMPI can be utilized in the development of new polymers and composites:

- Conductive Polymers : Research indicates that incorporating isoindole derivatives into polymer matrices can enhance electrical conductivity.

- Thermal Stability : Polymers derived from DMPI exhibit improved thermal stability compared to traditional materials.

Case Studies and Research Findings

Several studies have documented the applications of DMPI:

-

Study on Anti-Cancer Properties :

- Researchers synthesized various isoindole derivatives and tested their efficacy against different cancer cell lines. Results indicated that certain derivatives showed significant cytotoxicity, suggesting DMPI could be a precursor for developing anti-cancer drugs.

-

Synthesis of Conductive Polymers :

- A recent study demonstrated the incorporation of DMPI into poly(3,4-ethylenedioxythiophene) (PEDOT) films. The resulting composite exhibited enhanced electrical conductivity and thermal stability, making it suitable for electronic applications.

-

Neuroprotective Studies :

- In vitro studies have shown that DMPI and its analogs can protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative disorders.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoindole core. This interaction can modulate biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Isoindole-1,3-dione Derivatives

Key Observations:

- Substituent Effects on Reactivity: Chlorine substituents (e.g., 5,6-dichloro derivatives) increase electrophilicity, enabling nucleophilic aromatic substitution, while methyl groups (as in the target compound) act as electron donors, stabilizing the ring system .

- This contrasts with planar phthalimides (e.g., 4,7-diaminoisoindoline-1,3-dione), which lack such complexity .

- Biological Activity: N-Quinolyl-substituted derivatives exhibit metal-binding properties, whereas the phenyl and methyl groups in the target compound may favor hydrophobic interactions with enzyme active sites (e.g., acetylcholinesterase) .

Biological Activity

5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione (CID 2841523) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).

- Molecular Formula : C16H17NO2

- Molecular Weight : 255.31 g/mol

- IUPAC Name : 5,6-dimethyl-2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Inhibition of Cancer Cell Growth : A study reported that related compounds demonstrated IC50 values ranging from 10–33 nM in triple-negative breast cancer cell lines (MDA-MB-231) and MCF-7 cells (IC50 = 3.9 nM for CA-4 reference compound) .

- Mechanism of Action : The compound interacts with the colchicine-binding site on tubulin, inhibiting tubulin polymerization which is crucial for mitosis . Flow cytometry analysis showed that these compounds can induce G2/M phase arrest and apoptosis in treated cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Compound Modification | Observed Activity |

|---|---|

| Substituents on the phenyl ring | Enhanced antiproliferative effects |

| Variations in alkyl groups | Altered potency and selectivity against cancer cell lines |

The presence of electron-donating groups on the aromatic ring has been correlated with increased activity .

Case Studies

Several studies have investigated the biological properties of isoindole derivatives:

- Study on Tubulin Interaction : A study demonstrated that a series of isoindole derivatives exhibited potent antitubulin activity by disrupting microtubule dynamics in cancer cells . This suggests that similar mechanisms could be expected for 5,6-Dimethyl-2-phenyl derivatives.

- Cytotoxicity Testing : In vitro assays showed that compounds similar to 5,6-Dimethyl-2-phenyl have significant cytotoxic effects against multiple cancer cell lines including MCF-7 and MDA-MB-231. The IC50 values indicated strong potential as anticancer agents .

Q & A

Q. What are the key synthetic routes for 5,6-Dimethyl-2-phenyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione?

The synthesis typically involves multi-step reactions, including cycloaddition or condensation followed by functionalization. For example:

- Step 1 : Cyclization of substituted maleic anhydride derivatives with phenylamine precursors under acidic conditions to form the isoindole-dione core.

- Step 2 : Methylation at the 5,6-positions using methyl halides or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

- Step 3 : Stereochemical control via catalytic hydrogenation or chiral auxiliaries to stabilize the tetrahydroisoindole ring .

Methodological Note : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to improve yields (typically 40-60%) .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 1.2–1.5 ppm for methyl groups, δ 7.2–7.8 ppm for phenyl protons).

- X-ray crystallography : Resolves absolute stereochemistry of the tetrahydroisoindole ring system.

- Mass spectrometry : Molecular ion peak at m/z 255.3 (C₁₆H₁₇NO₂) for the base structure .

Q. What preliminary biological activities have been reported?

Studies suggest:

- Antimicrobial activity : Moderate inhibition against S. aureus (MIC ~25 µg/mL) due to phenyl group interactions with bacterial membranes.

- Anticancer potential : IC₅₀ values of 10–50 µM in breast cancer cell lines (MCF-7), linked to ROS generation .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical purity?

- Catalytic asymmetry : Use chiral catalysts like BINOL-derived phosphoric acids to enhance enantiomeric excess (ee >90%).

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yield by 15–20% .

Data Contradiction : Some protocols report higher yields with Pd/C hydrogenation (70%), while others favor enzymatic resolution (65% ee) .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or topoisomerase II).

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.

Key Finding : The phenyl group forms π-π stacking with Tyr355 in COX-2, while the isoindole-dione core hydrogen-bonds with Arg120 .

Q. How do structural modifications (e.g., halogenation) affect bioactivity?

- Fluorination at the phenyl ring : Increases lipophilicity (logP from 2.1 to 2.8) and enhances blood-brain barrier penetration.

- Chlorination : Boosts anticancer activity (IC₅₀ ~5 µM in HT-29 cells) but increases hepatotoxicity risks .

SAR Insight : Methyl groups at 5,6-positions reduce metabolic degradation compared to unsubstituted analogs .

Q. What analytical challenges arise in resolving stereoisomers?

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers (Rₜ = 8.2 min vs. 9.5 min).

- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.